molecular formula C11H8N2O4S B2613136 2-(3-Nitrophenyl)thiazole-4-acetic acid CAS No. 1154918-15-6

2-(3-Nitrophenyl)thiazole-4-acetic acid

Cat. No.: B2613136
CAS No.: 1154918-15-6
M. Wt: 264.26
InChI Key: OJZLDZSRCQQYFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)thiazole-4-acetic acid typically involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization in the presence of an acid catalyst to yield the thiazole ring .

Industrial Production Methods

the general approach involves optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact .

Mechanism of Action

Biological Activity

2-(3-Nitrophenyl)thiazole-4-acetic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound consists of a thiazole ring substituted with a nitrophenyl group and an acetic acid moiety. This unique configuration contributes to its biological activity, particularly in the realm of medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness as an inhibitor of bacterial DNA gyrase and topoisomerase IV, which are critical enzymes for bacterial DNA replication. The minimal inhibitory concentrations (MICs) for certain strains have been reported as low as 0.03125 μg/mL, indicating strong antibacterial potential against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like Staphylococcus aureus and Klebsiella pneumoniae .

Bacterial Strain MIC (μg/mL)
Enterococcus faecalis<0.03125
Staphylococcus aureus0.125
Klebsiella pneumoniae1
Acinetobacter baumannii4

Anticancer Activity

The compound has also shown promising anticancer properties. Studies have demonstrated its ability to inhibit matrix metalloproteinases (MMPs) and BCL2 family proteins, which are involved in cancer cell proliferation and survival. In vitro assays have indicated that certain derivatives of thiazole exhibit IC50 values in the micromolar range against cancer cell lines such as HCT-116 and HepG2 .

Cell Line IC50 (μM)
HCT-1162.31 ± 0.43
HepG24.57 ± 0.85

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • DNA Gyrase and Topoisomerase IV Inhibition : The compound binds to the ATP-binding site of these enzymes, disrupting their function and leading to bacterial cell death.
  • Apoptosis Induction : In cancer cells, it triggers apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various thiazole derivatives, including this compound, against MDR strains in a mouse model. The results indicated significant reductions in bacterial load in treated groups compared to controls .
  • Anticancer Screening : In another investigation, derivatives were screened for their anticancer activity using MTT assays on multiple cancer cell lines. The most active compounds were further analyzed for their mechanisms using flow cytometry, confirming apoptosis as a primary mode of action .

Properties

IUPAC Name

2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4S/c14-10(15)5-8-6-18-11(12-8)7-2-1-3-9(4-7)13(16)17/h1-4,6H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZLDZSRCQQYFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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